molecular formula C10H10N4OS2 B14164248 [4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea CAS No. 316361-26-9

[4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea

Cat. No.: B14164248
CAS No.: 316361-26-9
M. Wt: 266.3 g/mol
InChI Key: RVFZGBZWYBSRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea is a compound that belongs to the class of thioureas and oxadiazoles. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea typically involves the reaction of 5-methylsulfanyl-1,3,4-oxadiazole with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown promise in biological and medicinal research. It exhibits significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Additionally, it has demonstrated antimicrobial properties against a range of bacterial and fungal pathogens .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity .

Mechanism of Action

The mechanism of action of [4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea involves its interaction with various molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis. The compound may also interfere with microbial cell wall synthesis or function, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea stands out due to its unique combination of the oxadiazole and thiourea moieties.

Properties

CAS No.

316361-26-9

Molecular Formula

C10H10N4OS2

Molecular Weight

266.3 g/mol

IUPAC Name

[4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea

InChI

InChI=1S/C10H10N4OS2/c1-17-10-14-13-8(15-10)6-2-4-7(5-3-6)12-9(11)16/h2-5H,1H3,(H3,11,12,16)

InChI Key

RVFZGBZWYBSRDP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(O1)C2=CC=C(C=C2)NC(=S)N

solubility

11.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.